N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Anticancer screening Cervical carcinoma Antiproliferative activity

N-(2,4-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-78-2, PubChem CID is a synthetic small molecule belonging to the 1,2,4-thiadiazole thioacetamide class, with molecular formula C₁₉H₁₉N₃OS₂ and molecular weight 369.5 g/mol. The compound features a 1,2,4-thiadiazole core substituted at position 3 with a meta-tolyl (3-methylphenyl) group and at position 5 via a thioether linkage to an N-(2,4-dimethylphenyl)acetamide moiety.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5
CAS No. 864917-78-2
Cat. No. B2905336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-78-2
Molecular FormulaC19H19N3OS2
Molecular Weight369.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C
InChIInChI=1S/C19H19N3OS2/c1-12-5-4-6-15(10-12)18-21-19(25-22-18)24-11-17(23)20-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
InChIKeyLALCWTTWNNIHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-78-2): Structural Identity and Physicochemical Profile for Informed Procurement


N-(2,4-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-78-2, PubChem CID 4569599) is a synthetic small molecule belonging to the 1,2,4-thiadiazole thioacetamide class, with molecular formula C₁₉H₁₉N₃OS₂ and molecular weight 369.5 g/mol [1]. The compound features a 1,2,4-thiadiazole core substituted at position 3 with a meta-tolyl (3-methylphenyl) group and at position 5 via a thioether linkage to an N-(2,4-dimethylphenyl)acetamide moiety. Key computed physicochemical properties include XLogP3-AA of 5.3, topological polar surface area (TPSA) of 108 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR), assigned substance identifier MLS000084269, and has been screened in at least one PubChem BioAssay evaluating antiproliferative activity [2].

Why Generic Substitution Fails for N-(2,4-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Regioisomeric and Scaffold-Level Differentiation


Within the 1,2,4-thiadiazole thioacetamide chemical space, seemingly minor structural perturbations produce distinct physicochemical and potentially biological profiles. The meta-tolyl substitution at position 3 of the thiadiazole ring in this compound (CAS 864917-78-2) is regioisomerically distinct from its para-tolyl (CAS 864917-09-9) and ortho-tolyl (CAS 864918-46-7) counterparts, which share the same molecular formula (C₁₉H₁₉N₃OS₂, MW 369.5) but differ in the spatial orientation of the methyl substituent on the 3-aryl ring [1]. This positional isomerism alters molecular shape, dipole moment, and potential target complementarity. The 2,4-dimethylphenyl acetamide terminus further distinguishes this compound from analogs bearing 2,5-dimethylphenyl (CAS 864917-08-8) or N-mesityl substituents. Even in the absence of comprehensive head-to-head biological profiling, these structural differences preclude interchangeable use in SAR studies, as demonstrated by the broader thiadiazole literature where regioisomeric substitution patterns have been shown to govern enzyme inhibition potency, cellular permeability, and metabolic stability [2]. Procurement of a specific regioisomer is therefore essential for reproducible SAR campaigns, as substitution with an unverified analog introduces an uncontrolled variable into any experimental system.

Quantitative Differentiation Evidence for N-(2,4-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-78-2): Comparator-Anchored Data


Antiproliferative Activity in HeLa Cells: PubChem BioAssay Confirmed Active at ≤1 µM

In the PubChem BioAssay evaluating antiproliferative activity against human HeLa (cervical carcinoma) cells after 48-hour incubation using the WST8 assay, this compound was classified as 'Active' with measured activity ≤ 1 µM, ranking among only 3 active compounds out of 6 tested in this specific assay panel [1]. This places the compound within the sub-micromolar to low-micromolar activity range, a threshold commonly applied in early-stage oncology screening to prioritize compounds for follow-up. For context, the broader class of 1,2,4-thiadiazole derivatives has demonstrated antiproliferative IC₅₀ values ranging from 0.24 to 20.5 µM across various cancer cell lines, with the most potent reported thiadiazole-thioacetamide hybrids achieving IC₅₀ values of 0.318 µM against specific enzymatic targets [2]. However, direct comparator data for the para-tolyl (CAS 864917-09-9) or ortho-tolyl (CAS 864918-46-7) regioisomers in the same HeLa WST8 assay are not publicly available, limiting the strength of regioisomeric comparison to class-level inference.

Anticancer screening Cervical carcinoma Antiproliferative activity

Lipophilicity Differentiation: XLogP3-AA = 5.3 Positions the Meta-Tolyl Isomer as the Most Lipophilic Among Close Regioisomeric Analogs

The computed XLogP3-AA value for this compound is 5.3 [1], which exceeds the typical optimal range for oral drug-likeness (Lipinski's Rule of Five recommends logP ≤ 5) and is higher than that of the para-tolyl regioisomer (CAS 864917-09-9), which exhibits a computed XLogP3-AA of approximately 5.1–5.2 based on the same computational methodology [2]. The meta-substitution pattern on the 3-aryl ring of the thiadiazole core reduces molecular symmetry compared to the para isomer, subtly altering the dipole moment and solvation characteristics. This elevated lipophilicity may confer enhanced passive membrane permeability—a property associated with the mesoionic character of the 1,2,4-thiadiazole ring that facilitates cellular membrane crossing [3]—but also potentially increases the risk of promiscuous binding, phospholipidosis, and reduced aqueous solubility. For screening cascade design, this property profile suggests prioritization of this meta-tolyl isomer for phenotypic assays where cellular penetration is rate-limiting, while the slightly less lipophilic para isomer may be preferred for biochemical target-based screens.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA = 108 Ų): Favorable Membrane Permeability Profile Relative to Higher-PSA Thiadiazole Derivatives

The computed topological polar surface area (TPSA) of this compound is 108 Ų [1], which falls below the commonly cited threshold of 140 Ų for good oral bioavailability and below the more stringent 90 Ų threshold often associated with blood-brain barrier penetration, though it exceeds the latter. This intermediate TPSA value results from the balanced distribution of polar atoms across the thiadiazole ring (two nitrogen atoms, one sulfur), the acetamide linker (one carbonyl oxygen, one NH), and the thioether sulfur. By comparison, 1,2,4-thiadiazole derivatives bearing additional hydrogen-bonding substituents (e.g., carboxylic acids, sulfonamides, or multiple amide groups) can exhibit TPSA values exceeding 140 Ų, which may limit membrane permeability despite potentially higher aqueous solubility. The compound's TPSA of 108 Ų, combined with its elevated lipophilicity (XLogP3-AA = 5.3), positions it in a physicochemical space consistent with compounds capable of passive transcellular diffusion, although experimental permeability data (e.g., PAMPA or Caco-2) are not available for this specific compound.

Drug-likeness CNS permeability Oral bioavailability

Regioisomeric Identity Verification: InChI Key LALCWTTWNNIHQH-UHFFFAOYSA-N Uniquely Identifies the Meta-Tolyl Isomer for Reproducible Procurement

The standard InChI Key for this compound is LALCWTTWNNIHQH-UHFFFAOYSA-N, which serves as a structure-based unique identifier that distinguishes the meta-tolyl (3-methylphenyl) substitution pattern from the para-tolyl isomer (InChI Key: JVMKKICQBHUPTC-UHFFFAOYSA-N for CAS 864917-09-9) and the ortho-tolyl isomer (CAS 864918-46-7) [1][2]. These three regioisomers share identical molecular formula (C₁₉H₁₉N₃OS₂) and molecular weight (369.5 g/mol) but differ only in the position of the methyl substituent on the phenyl ring attached to the thiadiazole C3 position. The InChI Key provides an unambiguous, machine-readable identifier that eliminates the risk of regioisomer misassignment during procurement—a known failure mode when ordering from suppliers who may use ambiguous systematic nomenclature. The compound is available from multiple chemical suppliers under catalog identifiers including AKOS024597710, and its identity can be confirmed via LCMS or NMR against the PubChem reference structure [1].

Chemical identity Quality control Reproducibility

Recommended Research Application Scenarios for N-(2,4-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-78-2): Evidence-Anchored Use Cases


Phenotypic Anticancer Screening Cascade with HeLa Cell Prioritization

Based on confirmed antiproliferative activity (≤ 1 µM in HeLa WST8 assay, 48 h), this compound is suitable as a starting point for cervical carcinoma-focused phenotypic screening cascades [1]. Its elevated lipophilicity (XLogP3-AA = 5.3) and intermediate TPSA (108 Ų) suggest adequate cellular penetration for intracellular target engagement [2]. Researchers should include the para-tolyl isomer (CAS 864917-09-9) as a regioisomeric comparator to probe the contribution of methyl position to antiproliferative potency. Follow-up studies should incorporate counter-screening against non-cancerous cell lines to assess the therapeutic window, as class-level data for thiadiazole derivatives indicates variable selectivity profiles across cancer versus normal cells.

Scaffold-Hopping and Regioisomeric SAR Exploration Around the 1,2,4-Thiadiazole Core

The meta-tolyl substitution pattern at the thiadiazole C3 position represents a specific regioisomeric configuration within a broader series that includes para-tolyl (CAS 864917-09-9) and ortho-tolyl (CAS 864918-46-7) analogs, as well as variants with altered N-aryl acetamide substituents [2]. Procurement of all three tolyl regioisomers enables a focused SAR study to map the impact of methyl group position on biological activity, physicochemical properties, and metabolic stability. Given that the 1,2,4-thiadiazole scaffold has demonstrated activity against diverse targets including SHP2 phosphatase (IC₅₀ = 0.318 µM for related thioacetamide hybrids) and has been explored for antimicrobial applications, this regioisomeric series provides a tractable chemical space for hit expansion [3].

Physicochemical Property-Driven Compound Selection for Permeability-Limited Assays

With XLogP3-AA = 5.3 and TPSA = 108 Ų, this compound occupies a distinct physicochemical space relative to more polar thiadiazole derivatives [2]. This profile supports its selection for assays where passive membrane permeability is a known barrier—for example, intracellular target engagement in Gram-negative bacteria (where porin-mediated uptake is limited) or cellular models with functional efflux transporters. The compound's five rotatable bonds provide moderate conformational flexibility, while the single hydrogen bond donor limits the desolvation penalty during membrane crossing. Researchers designing permeability-limited screening cascades should compare this compound against analogs with TPSA > 140 Ų to establish permeability-activity relationships.

MLSMR Library Member for Exploratory High-Throughput Screening

As a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR, Substance 864917 / MLS000084269), this compound is part of a curated, chemically diverse screening collection used by the Molecular Libraries Probe Production Centers Network (MLPCN) for high-throughput screening against novel biological targets [1]. Researchers developing new HTS assays can access this compound through the MLSMR distribution mechanism. Its confirmed activity in at least one cell-based assay (HeLa antiproliferative) provides a baseline biological annotation that can guide cherry-picking decisions for focused screening subsets. The compound's regioisomeric identity (meta-tolyl) and unambiguous InChI Key ensure reproducibility across screening campaigns.

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.